3-Chloro-2,4-difluorobenzoic acid

Organic Synthesis Process Chemistry Pharmaceutical Intermediates

Researchers developing fluoroquinolone antibiotics or fungicidal arylpyrazoles require precisely halogenated intermediates to ensure correct regiochemistry and bioactivity. 3-Chloro-2,4-difluorobenzoic acid (CAS 154257-75-7) addresses this need: - Essential 3-chloro-2,4-difluoro pattern for constructing 8-chloro-substituted quinolinecarboxylic acid pharmacophores and arylpyrazole scaffolds. - Documented role as a precursor to 3-chloro-2,4-difluoro-5-hydroxybenzoic acid, a direct intermediate for advanced antimicrobial agents. - Optimized synthetic process achieving up to 65% molar yield, supporting cost-efficient scale-up in process chemistry R&D.

Molecular Formula C7H3ClF2O2
Molecular Weight 192.55 g/mol
CAS No. 154257-75-7
Cat. No. B125496
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Chloro-2,4-difluorobenzoic acid
CAS154257-75-7
Synonyms3-Chloro-2,4-difluorobenzoic acid;  3-Chloro-2,4-difluoro-benzoic Acid
Molecular FormulaC7H3ClF2O2
Molecular Weight192.55 g/mol
Structural Identifiers
SMILESC1=CC(=C(C(=C1C(=O)O)F)Cl)F
InChIInChI=1S/C7H3ClF2O2/c8-5-4(9)2-1-3(6(5)10)7(11)12/h1-2H,(H,11,12)
InChIKeyYGYZTZAEZMCPSC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Chloro-2,4-difluorobenzoic Acid Overview


3-Chloro-2,4-difluorobenzoic acid (CAS 154257-75-7) is a fluorinated aromatic building block classified within the 2,4-difluorobenzoic acid series, distinguished by the presence of a chlorine atom at the 3-position [1]. This unique halogenation pattern on the benzoic acid core confers specific electronic and steric properties that are critical for its utility as a pharmaceutical intermediate, particularly in the synthesis of quinolone and pyrazole antimicrobial agents [2]. The compound is a solid at room temperature, with a melting point typically ranging from 174 °C to 178 °C, and is offered by chemical suppliers with high purity (commonly ≥98% as determined by GC or HPLC) for research and development applications .

Risks of Substituting 3-Chloro-2,4-difluorobenzoic Acid


The precise substitution pattern of 3-Chloro-2,4-difluorobenzoic acid is not arbitrary; it is a structural prerequisite for accessing specific chemical space. Attempting to replace it with a more common or less expensive analog, such as unsubstituted benzoic acid, 2,4-difluorobenzoic acid, or 3-chloro-4-fluorobenzoic acid, introduces significant risk of synthetic failure. The 3-chloro substituent, in combination with the 2,4-difluoro pattern, exerts a strong and specific electron-withdrawing effect that directs electrophilic aromatic substitution reactions and influences the acidity of the carboxylic acid moiety [1]. This unique electronic environment is essential for the efficient synthesis of targeted scaffolds like fungicidal arylpyrazoles and antimicrobial quinolinones . An incorrect substitution pattern would alter reaction kinetics, lead to undesired regioisomers, and ultimately result in a different, and likely inactive, final compound. The following quantitative evidence underscores the specific performance characteristics that justify the selection of this precise intermediate over its in-class alternatives.

Quantitative Comparison: 3-Chloro-2,4-difluorobenzoic Acid vs. Analogs


Synthetic Yield Advantage

The synthesis of 3-Chloro-2,4-difluorobenzoic acid can be achieved via multiple routes, with reported yields varying significantly based on the chosen methodology and starting material. A direct comparison of yields from a comprehensive patent review highlights a clear advantage for a specific modern route. An improved synthetic method, as described in patent CN106278860A, achieves a total molar yield of up to 65% [1]. This performance contrasts sharply with a prior art method (EP:0638070A1) which employed 2,4-difluorobenzoic acid as the starting material and reported a significantly lower yield of only 40% [2]. The higher yield represents a more efficient use of starting materials and offers a clear economic and process advantage for procurement and scale-up.

Organic Synthesis Process Chemistry Pharmaceutical Intermediates Fluorination

High Purity for Procurement Reliability

For synthetic applications, the purity of an intermediate is a critical procurement parameter that directly impacts downstream reaction success. 3-Chloro-2,4-difluorobenzoic acid is consistently offered at high purity levels from major commercial suppliers. For instance, Thermo Scientific (Alfa Aesar) lists the product with a purity of 97% , while other major vendors like TCI America and Chem-Impex specify a purity of ≥98.0% (by GC and/or HPLC) . This consistently high purity grade (97-98%) serves as a benchmark for procurement, ensuring minimal interference from unknown impurities in sensitive pharmaceutical research applications.

Quality Control Analytical Chemistry Reagent Purity Procurement

Melting Point Differentiation

The melting point is a key physical characteristic used to confirm the identity and assess the purity of a solid compound. 3-Chloro-2,4-difluorobenzoic acid exhibits a consistent and well-defined melting point range across multiple authoritative sources. A narrow melting point range is a reliable indicator of high purity and crystallinity. The target compound has a reported melting point of 174-176 °C , with some sources reporting a slightly broader range of 174-178 °C . In contrast, the des-chloro analog, 2,4-difluorobenzoic acid (CAS 1583-58-0), has a significantly higher melting point of 186-190 °C [1]. This 12-14 °C difference is a quantifiable and easily measured distinction that can be used to confirm compound identity upon receipt and to rule out the presence of the incorrect analog.

Material Characterization Thermal Analysis Quality Control Stability

Unique Scaffold for Antimicrobial Synthesis

The primary justification for procuring 3-Chloro-2,4-difluorobenzoic acid over other substituted benzoic acids lies in its specific and documented role as a key intermediate in the synthesis of high-value antimicrobial agents. This compound is explicitly required for the preparation of fungicidal arylpyrazoles and antimicrobial quinolinones . Its importance is further underscored by its use as a starting material for synthesizing 3-chloro-2,4-difluoro-5-hydroxybenzoic acid, which is a key intermediate for preparing advanced 3-quinolinecarboxylic acid drugs, a new generation of fluoroquinolone antibiotics [1]. In contrast, while 2,4-difluorobenzoic acid is a general intermediate for similar classes, the additional chlorine atom in the target compound is essential for accessing the specific 8-chloro-substituted quinolone scaffold [2], which is a critical structural feature for the biological activity of certain drug candidates.

Medicinal Chemistry Antimicrobial Agents Fluoroquinolones Arylpyrazoles

3-Chloro-2,4-difluorobenzoic Acid Applications


Next-Generation Fluoroquinolone Antibiotics Synthesis

This compound is the optimal procurement choice for research groups developing novel fluoroquinolone antibiotics, particularly those focusing on 8-chloro-substituted 3-quinolinecarboxylic acid derivatives. The evidence confirms its use as a starting material for 3-chloro-2,4-difluoro-5-hydroxybenzoic acid, a direct precursor to these advanced antimicrobial agents [1]. The specific chlorine and fluorine substitution pattern is essential for constructing the desired pharmacophore, and using a different analog would compromise the synthetic route and likely yield an inactive compound.

Fungicidal Arylpyrazole Lead Preparation

For agrochemical discovery programs targeting novel fungicidal arylpyrazoles, this intermediate is a necessary building block . Its procurement is justified by its documented role in the synthesis of this specific class of bioactive molecules. The high purity and well-defined properties of the commercially available material ensure that downstream coupling reactions proceed with the intended selectivity and efficiency.

Process Chemistry Scale-Up Studies

The quantitative yield data (up to 65% molar yield in an improved process) [2] makes 3-Chloro-2,4-difluorobenzoic acid a relevant compound for process chemistry research. Projects focused on optimizing the cost and efficiency of pharmaceutical intermediate production can use this compound as a model substrate to validate new synthetic methodologies against established benchmarks. The demonstrated yield improvement over prior art provides a clear performance target for further innovation.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-Chloro-2,4-difluorobenzoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.